Ethyl 1-benzylazetidine-2-carboxylate

描述

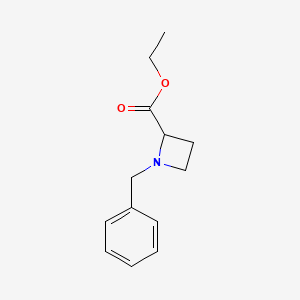

Ethyl 1-benzylazetidine-2-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is an ester derivative of azetidine, a four-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzylazetidine-2-carboxylate typically involves the reaction of azetidine-2-carboxylic acid with benzyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

科学研究应用

Medicinal Chemistry Applications

Ethyl 1-benzylazetidine-2-carboxylate has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

- Anticancer Agents : Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. For instance, studies have demonstrated that certain azetidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neurological Disorders : The compound's potential as a neuroprotective agent has been investigated. Some studies have focused on its ability to cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress, which is crucial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of more complex molecules.

- Synthesis of Substituted Azetidines : It can be used to synthesize various substituted azetidines through nucleophilic substitution reactions. The compound can be alkylated or acylated to produce derivatives with enhanced properties for further applications in drug development .

- Chiral Synthesis : The compound's chiral nature allows it to be used in asymmetric synthesis, providing a pathway to produce optically active compounds that are essential in pharmaceuticals .

Agricultural Applications

The potential use of this compound as a plant growth regulator has been explored.

- Sterilization of Male Plant Parts : Research has indicated that derivatives of azetidine compounds can effectively sterilize the male parts of plants, which is beneficial for controlling plant reproduction and improving crop yields . This application highlights its role in sustainable agriculture practices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

In another research project, the neuroprotective effects of this compound were analyzed using animal models. The findings revealed that treatment with the compound resulted in reduced oxidative stress markers and improved cognitive function, supporting its therapeutic potential in neurological disorders .

Case Study 3: Agricultural Efficacy

Field trials conducted to assess the efficacy of azetidine derivatives as plant growth regulators demonstrated their ability to reduce male flower production in certain crops. This led to increased fruit set and higher yields, underscoring the compound's agricultural relevance .

作用机制

The mechanism of action of ethyl 1-benzylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Ethyl 1-benzylazetidine-3-carboxylate: Similar structure but with the carboxylate group at a different position.

Ethyl 1-phenylazetidine-2-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Ethyl 1-benzylazetidine-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

生物活性

Ethyl 1-benzylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing heterocycle, which contributes to its unique reactivity and biological properties. The compound's molecular formula is , and it has a molecular weight of approximately 219.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens were recorded, demonstrating significant potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various pathways:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can significantly reduce cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted by Chavre et al. (2009) evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives .

- Anticancer Mechanism Exploration : Research by Le Bourdonnec et al. (2000) explored the apoptotic mechanisms induced by this compound in MCF-7 cells, revealing that it activates caspase pathways leading to programmed cell death .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis conducted by Wang et al. (2010) demonstrated how modifications to the benzyl group influence the biological activity of azetidine derivatives, providing insights into optimizing this compound for enhanced efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to understand its unique properties better:

| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Azetidine | High | Moderate |

| Ethyl 1-phenylazetidine-2-carboxylate | Azetidine | Moderate | Low |

| Benzyl 1-benzylazetidine-2-carboxylate | Azetidine | Low | High |

This table illustrates that while this compound shows promising antimicrobial activity, its anticancer properties are moderate compared to some derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-benzylazetidine-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A high-yield synthesis involves nucleophilic substitution using LaCl₃ as a catalyst and n-hexyllithium as a base. Key parameters include dry toluene as the solvent, stoichiometric control of the nucleophile (e.g., 2-amino-2-methylpropan-1-ol), and heating at 100°C for 15 minutes. Post-reaction workup typically involves celite filtration and drying over Na₂SO₄ . Table 1 : Key reaction parameters for amide formation (adapted from ):

| Parameter | Value/Detail |

|---|---|

| Catalyst | LaCl₃ (2.40 mmol) |

| Solvent | Dry toluene (50 mL) |

| Nucleophile | 2-amino-2-methylpropan-1-ol (46.13 mmol) |

| Base | n-hexyllithium (46.13 mmol) |

| Reaction temperature | 100°C for 15 minutes |

| Workup | Celite filtration, Na₂SO₄ drying |

Q. How does the reaction mechanism of nucleophilic substitution apply to the synthesis of azetidine derivatives?

- Methodological Answer : The mechanism involves attack of the deprotonated nucleophile (e.g., alcohol or amine) on the electrophilic carbon of the azetidine ring. Steric hindrance from the benzyl group influences regioselectivity. Reaction monitoring via TLC or in-situ IR spectroscopy can validate intermediate formation. Computational DFT studies (e.g., Gaussian) help map transition states .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry and purity. X-ray crystallography (via SHELX software ) resolves stereochemistry. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s vibrational spectra?

- Methodological Answer : Discrepancies arise from approximations in DFT methods. Apply frequency scaling factors (e.g., 0.96 for O–H stretches ) and validate with experimental IR. Compare dimer stability calculations (e.g., 2A vs. 2B in ethyl lactate studies ) to infer hydrogen-bonding effects. Table 2 : Experimental vs. calculated IR stretching frequencies (cm⁻¹) for O–H bonds :

| Dimer | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaling Factor |

|---|---|---|---|

| 2A | 3517 | 3483.6 | 0.96 |

| 2B | 3500–3550 | 3433.9–3514.5 | 0.96 |

Q. What strategies mitigate by-product formation during azetidine ring functionalization?

- Methodological Answer : By-products (e.g., ring-opened intermediates) arise from over-alkylation. Optimize stoichiometry (limiting excess nucleophile) and use low-temperature quenching. Purification via flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC isolates the target compound .

Q. How can enantiomeric excess be controlled in asymmetric syntheses involving this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) or chiral auxiliaries. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Steric effects from the benzyl group can bias facial selectivity .

Q. What computational tools predict the compound’s stability under varying solvent and temperature conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., OPLS-AA force field) model solvent interactions. Calculate activation energy (Eₐ) and volume (V#) from viscosity data using the Arrhenius equation and Eyring-Polanyi model. Validate with experimental density and thermal expansivity measurements .

Interdisciplinary and Troubleshooting Questions

Q. How can biological activity assays (e.g., antimicrobial) be designed for derivatives of this compound?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Use microbroth dilution (96-well plates) and resazurin viability staining. Structural analogs (e.g., Ethyl 2-(aminomethyl)benzoate) show activity via membrane disruption, validated via SEM .

Q. Why might crystallization attempts fail, and how can this be addressed?

- Methodological Answer : Poor crystal growth may result from impurities or solvent polarity mismatches. Recrystallize from tert-butyl methyl ether/ethanol mixtures. For stubborn cases, employ vapor diffusion (e.g., hanging drop method) with PEG 4000 as a precipitant .

Q. How do solvent polarity and pressure affect the compound’s stability in long-term storage?

属性

IUPAC Name |

ethyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWJXMWPDZPGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454305 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-11-4 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。